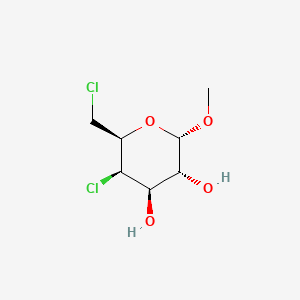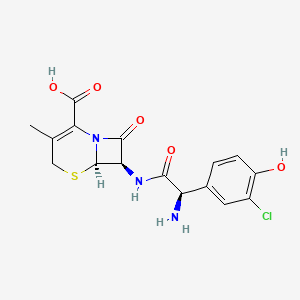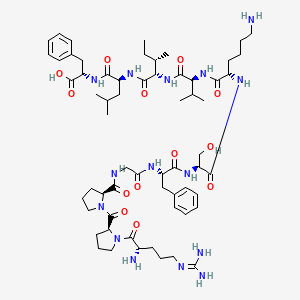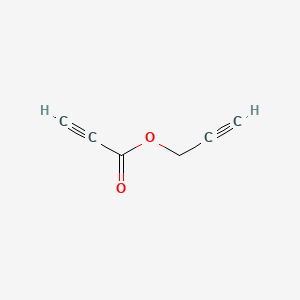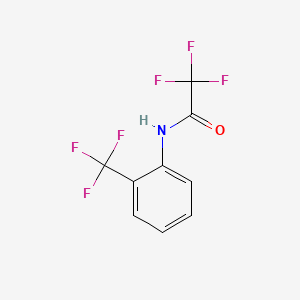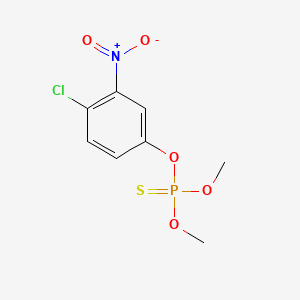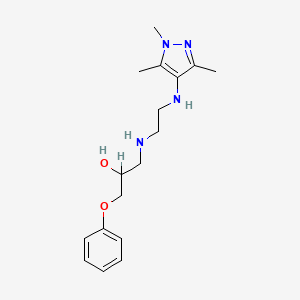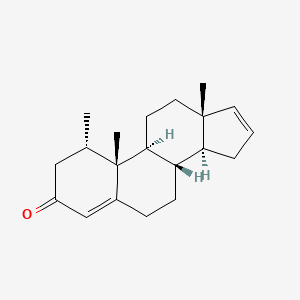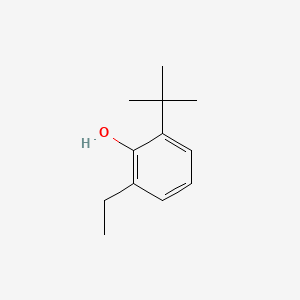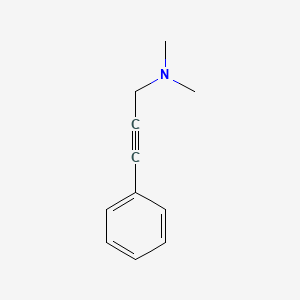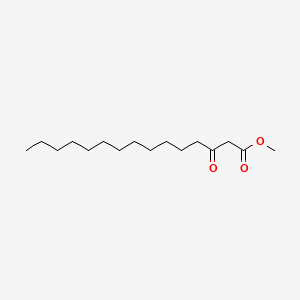
Methyl 3-oxopentadecanoate
説明
Methyl 3-oxopentadecanoate is a useful research compound. Its molecular formula is C16H30O3 and its molecular weight is 270.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photochemistry in the Upper Troposphere
Methyl 3-oxopentadecanoate, as part of the methyl peroxy nitrate family, plays a significant role in atmospheric photochemistry, particularly in the upper troposphere. A study by Nault et al. (2014) highlights the importance of methyl peroxy nitrate in low-temperature photochemistry, which is crucial in atmospheric dynamics and environmental studies. The research discusses the development of measurement methods for these compounds and their implications for understanding upper-tropospheric chemistry (Nault et al., 2014).
Insect Hormone Synthesis
This compound is also relevant in the biological field, specifically in insect hormone synthesis. Müller et al. (1974) identified a compound, Methyl (2E, 6E) - 10, 11 - epoxy - 3, 7, 11 - trimethyl - 2, 6 - dodecadienoate, synthesized by cockroach corpora allata and released into the culture medium, providing insights into insect hormone synthesis and its applications in entomology and pest control (Müller et al., 1974).
DNA Damage Repair Mechanisms
Another significant application is found in the study of DNA damage repair mechanisms. Trewick et al. (2002) reported that the Escherichia coli AlkB protein, which does not exhibit traditional nuclease, DNA glycosylase, or methyltransferase activities, repairs DNA alkylation damage through a unique oxidative mechanism. This finding enhances our understanding of cellular responses to DNA damage and has potential implications for medical research and cancer therapy (Trewick et al., 2002).
Corrosion Inhibition
In the field of materials science, Chauhan et al. (2020) explored the synthesis and application of novel corrosion inhibitors derived from methyl 11-bromoundecanoate for the protection of carbon steel in acidic environments. This research has implications for industrial applications, particularly in improving the longevity and resilience of metal structures and components (Chauhan et al., 2020).
Chemical Synthesis and Catalysis
The compound is also used in chemical synthesis and catalysis. For example, Nakahata et al. (1982) demonstrated the use of methyl 3-oxoalkanoate in the enantioface-differentiating hydrogenation process to produce methyl (R)-3-hydroxyalkanoate, a compound of interest in stereochemical studies and organic synthesis (Nakahata et al., 1982).
特性
IUPAC Name |
methyl 3-oxopentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDZNJRIILJIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341781 | |
| Record name | Methyl 3-oxopentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54889-72-4 | |
| Record name | Methyl 3-oxopentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




